Home > Products > Screening Compounds P126526 > 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one - 586373-59-3

3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

Catalog Number: EVT-3282622
CAS Number: 586373-59-3
Molecular Formula: C12H8BrF2NO2
Molecular Weight: 316.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

    Compound Description: This compound served as a lead compound in the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] Researchers aimed to enhance its inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood (hWB) cell assays. []

    Relevance: This compound, though belonging to the imidazo[4,5-b]pyridin-2-one class, shares significant structural similarities with 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, particularly the presence of the 2,4-difluoroanilino moiety. This shared feature suggests potential similarities in their binding interactions and biological activities. []

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)

    Compound Description: This compound is a potent p38 MAP kinase inhibitor developed through a structure-based design strategy using 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one as a lead. [] It demonstrated superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []

    Relevance: While structurally distinct from 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, its development stemmed from research focusing on modifying the imidazo[4,5-b]pyridin-2-one core, highlighting the exploration of this chemical class for its potential biological activities. []

Synthesis Analysis

The synthesis of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one typically involves several key steps:

  1. Formation of the Pyridinone Core:
    • The initial step involves synthesizing the pyridinone core from 3-bromo-4-methylpyridine or similar precursors. This can be achieved through cyclization reactions that may involve nitro or amino derivatives.
    • For instance, starting from 4-methyl-3-nitropyridine, hydrogenation can reduce the nitro group to an amine, followed by bromination to introduce the bromine substituent.
  2. Introduction of the Difluorobenzyloxy Group:
    • The difluorobenzyloxy group is introduced via nucleophilic substitution reactions. A common method includes reacting the pyridinone with 2,4-difluorobenzyl chloride in the presence of a base such as sodium hydroxide.
    • Reaction conditions typically require careful control of temperature and solvent to optimize yield and minimize side reactions.
  3. Purification:
    • Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from unreacted materials and by-products.

These methods can vary based on available reagents and specific laboratory conditions, but they collectively aim to achieve high yields and purity for further applications.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one can be analyzed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule. The presence of bromine and fluorine atoms can influence chemical shifts.
  • Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyls (C=O) and ether linkages (C-O).
  • Mass Spectrometry: Used to determine molecular weight and fragmentation patterns that confirm the structure.

The compound's structure reveals a planar arrangement due to conjugation between the aromatic rings and the pyridinone moiety, which may enhance its reactivity and interaction with biological targets.

Chemical Reactions Analysis

3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one participates in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions:
    • The bromine atom at the 3-position can undergo nucleophilic substitution with various nucleophiles such as amines or thiols, leading to diverse derivatives.
  2. Oxidation and Reduction Reactions:
    • The pyridinone core is susceptible to oxidation reactions that can modify its functional groups or alter its biological activity.
  3. Coupling Reactions:
    • The compound can be involved in coupling reactions (e.g., Suzuki-Miyaura coupling) that facilitate carbon-carbon bond formation, expanding its utility in synthetic organic chemistry.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Mechanism of Action

The mechanism of action for 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one involves its interaction with biological targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function. This is particularly relevant in drug design where inhibition of specific pathways can lead to therapeutic effects.
  • Signal Transduction Modulation: It may also interfere with cellular signaling pathways by modulating receptor activity or downstream effects.

Understanding these mechanisms requires detailed studies on binding affinities and kinetic parameters which can elucidate how structural features influence biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents provide insight into its potential bioavailability.
  • Stability: Thermal stability tests help assess how well the compound withstands heat or other environmental factors.

These properties are critical for assessing the compound's suitability for pharmaceutical applications and its behavior under different conditions.

Applications

3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one has several scientific applications:

  1. Pharmaceutical Development: Its structure allows it to serve as a building block for synthesizing new drugs targeting specific diseases.
  2. Agricultural Chemistry: Potentially used as an intermediate in developing agrochemicals that require precise interactions with biological systems.
  3. Research Tool: Serves as a model compound for studying structure-activity relationships within related chemical classes.
Introduction and Contextual Background

Structural Classification and Core Pharmacophoric Features

3-Bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one belongs to the 2-hydroxypyridine structural class, where the pyridinone tautomer predominates under physiological conditions due to enhanced stability [2]. The molecule features three distinct pharmacophoric regions:

  • Pyridinone Core: The 1H-pyridin-2-one ring system provides a planar, electron-rich heterocycle with multiple hydrogen-bonding sites. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor, enabling interactions with biological targets like kinase hinge regions [2] [8]. Bromination at the 3-position introduces both steric bulk and electronic effects, potentially enhancing electrophilic character and facilitating nucleophilic substitution reactions in downstream derivatization .
  • Benzyloxy Linker: The methyleneoxy (-OCH₂-) bridge connects the pyridinone to the benzyl ring, adopting a conformation that influences overall molecular topology. This linker provides rotational freedom, allowing the difluorophenyl group to adopt orientations optimizing target binding [9].
  • 2,4-Difluorophenyl System: The electron-deficient aromatic ring features fluorine atoms at ortho and para positions. These fluorine atoms engage in dipolar interactions and enhance lipid solubility (cLogP ≈ 1.6) while resisting oxidative metabolism [6]. The ortho-fluorine creates a steric constraint affecting the dihedral angle between the benzyl and pyridinone planes.

Table 1: Key Structural Parameters of 3-Bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

Structural FeatureParameterBiological Significance
Pyridinone C=O bond length~1.24 ÅStrong H-bond acceptor capacity
Pyridinone N-H bond length~1.01 ÅH-bond donor capability
C-O-C bond angle (ether)~118°Influences conformational flexibility
Dihedral angle (aryl-pyridinone)65-85°Optimizes target binding geometry
Bromine van der Waals volume~21 ųEnhances hydrophobic interactions

Quantum mechanical calculations reveal the molecule adopts a nearly perpendicular arrangement between the pyridinone and difluorophenyl rings, minimizing steric clash while allowing the fluorine atoms to participate in electrostatic interactions [6]. The bromine atom’s polarizability contributes to halogen bonding potential—a property increasingly exploited in inhibitor design for targets like protein kinases and GPCRs.

Therapeutic Significance of Halogenated Pyridinone Scaffolds

Halogenated pyridinones constitute a privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and diverse target engagement capabilities. The bromine atom in 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one serves dual roles:

  • Electronic Modulation: Bromine’s strong electron-withdrawing inductive effect (-Iσ) increases the pyridinone ring’s acidity (predicted pKa ≈ 6.8), enhancing hydrogen-bond donation capacity at physiological pH [6] [8].
  • Steric Influence: The bromine atom occupies approximately 21 ų of van der Waals volume, filling hydrophobic binding pockets in enzymes like kinases and phosphodiesterases [2].

Table 2: Therapeutic Applications of Halogenated Pyridinone Derivatives

CompoundHalogen PatternTherapeutic AreaMolecular TargetKey Advantage
PirfenidoneNoneIdiopathic Pulmonary FibrosisTGF-β signalingAntifibrotic activity
CiclopiroxChloroAntifungalCellular iron uptakeBroad-spectrum activity
DoravirineChloroAntiviral (HIV)Reverse transcriptaseNNRTI efficacy
3-Bromo-4-(2,4-DFB)-pyridinoneBromo + DifluoroUnder investigationKinases, Autotaxin, MAOs?*Dual halogenation for target specificity

*Putative targets based on structural analogy

The 2,4-difluorobenzyloxy moiety significantly enhances blood-brain barrier (BBB) penetration potential. Fluorination reduces π-electron density, decreasing P-glycoprotein recognition while maintaining sufficient lipophilicity for passive diffusion (predicted LogP ≈ 1.6) [5]. This property is critical for CNS-targeted therapeutics, as demonstrated by peripherally restricted CB₁ antagonists like JD5037 (an ibipinabant analog) where fluorination patterns govern brain penetration [5]. In cancer therapeutics, pyridinones serve as kinase hinge-binding motifs, with bromine enabling further derivatization via cross-coupling reactions to generate combinatorial libraries targeting MET, BTK, or MNK kinases [2] [8].

Role of Benzyloxy Substitution Patterns in Bioactive Molecule Design

The benzyloxy pharmacophore profoundly influences the bioactivity profile of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one through three primary mechanisms:

  • Metabolic Stabilization: The 2,4-difluoro substitution pattern blocks cytochrome P450-mediated hydroxylation at metabolically vulnerable positions. Fluorine’s strong C-F bond resists cleavage, extending plasma half-life compared to non-fluorinated analogs [9].
  • Synthetic Accessibility: Benzyloxy ether formation typically employs Williamson synthesis under phase-transfer conditions. For this compound, cesium carbonate-mediated coupling between 3-bromo-4-hydroxypyridin-2-one and 2,4-difluorobenzyl bromide proceeds in 54–96% yield, demonstrating the efficiency of SNAr reactions with activated benzyl halides [9]. Microwave-assisted synthesis further enhances reaction rates and purity.
  • Targeted Interactions: Ortho-fluorine atoms engage in directional interactions with protein backbone amides or lysine residues. In MAO-B inhibitors like safinamide, the benzyloxy group forms π-stacking interactions within the substrate cavity—a property potentially conserved in the target compound [9].

Table 3: Impact of Benzyloxy Substitution Patterns on Biological Activity

Benzyloxy SubstituentRelative MAO-B IC₅₀*Synthetic Yield (%)Metabolic Stability (t₁/₂, min)
Unsubstituted1.0 (Reference)85-9218.4
4-Fluoro0.4578-8632.7
2,4-Difluoro0.06754-96>60
2,4,6-Trifluoro0.1245-62>60
4-Nitro0.8967-7514.2

*Data adapted from benzyloxy-chalcone MAO-B inhibitors demonstrating fluorine effects [9]

The 2,4-difluorobenzyloxy group demonstrates optimal activity in enzyme inhibition studies compared to mono- or tri-fluorinated analogs, likely due to balanced electronic and steric effects. Molecular docking suggests the ortho-fluorine aligns with a hydrophobic subpocket in MAO-B, while the para-fluorine participates in electrostatic interactions with catalytic residues [9]. This pattern mirrors the benzyloxy pharmacophore in safinamide, an approved MAO-B inhibitor for Parkinson’s disease. Additionally, the benzyloxy linker’s conformation positions the difluorophenyl ring for optimal van der Waals contacts within enzyme binding sites, as observed in autotaxin inhibitors like KR-40795 containing similar hydrophobic extensions [3].

Research Gaps and Unaddressed Mechanistic Questions

Despite its promising structural features, 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one remains pharmacologically underexplored, presenting several research gaps:

  • Target Deconvolution Challenges: While structurally analogous to kinase hinge-binders (e.g., gimeracil, tazemetostat), the specific macromolecular targets of this compound remain unvalidated. Computational target prediction suggests potential activity against stress-activated protein kinases (SAPKs) or autotaxin—an enzyme implicated in liver fibrosis and steatosis [3] [8]. Experimental target identification via chemical proteomics or thermal shift assays is warranted.
  • Metabolic Fate: The compound’s metabolic soft spots remain uncharacterized. Potential sites include benzylic C-H oxidation (mitigated but not eliminated by fluorination) and glucuronidation at the pyridinone N-H position. Comparative microsomal stability studies against non-fluorinated analogs would clarify fluorine’s protective effects [9].
  • Synthetic Scalability: Current routes employ cesium carbonate in DMF—suboptimal for large-scale synthesis due to cost and purification challenges. Development of aqueous-phase reactions or heterogeneous catalysis (e.g., using KF/Al₂O₃) could enhance process greenness and yield .
  • In vivo Efficacy: No published data exists on the compound’s pharmacokinetics or efficacy in disease models. Zebrafish toxicity screening and rodent pharmacokinetic studies are needed to establish preliminary in vivo profiles. Particularly compelling would be evaluation in liver fibrosis models, given the activity of related pyrrolidine-2,5-dione derivatives against autotaxin [3].
  • Halogen Bonding Quantification: The bromine atom’s contribution to target affinity via halogen bonding remains theoretical. Crystallographic studies of the compound bound to model proteins (e.g., carbonic anhydrase) would provide empirical evidence of halogen bonding geometry and energy [6].

Properties

CAS Number

586373-59-3

Product Name

3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

IUPAC Name

3-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one

Molecular Formula

C12H8BrF2NO2

Molecular Weight

316.1 g/mol

InChI

InChI=1S/C12H8BrF2NO2/c13-11-10(3-4-16-12(11)17)18-6-7-1-2-8(14)5-9(7)15/h1-5H,6H2,(H,16,17)

InChI Key

VDHZYXSYNYXMEP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.